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Compound of Interest

Compound Name:
4-bromo-1-(2-methoxyethyl)-1H-

pyrazole

Cat. No.: B1290734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for the compound 4-bromo-1-(2-methoxyethyl)-1H-
pyrazole. The information is presented in a structured format to facilitate its use in research

and development, particularly in the fields of medicinal chemistry and materials science. While

experimental spectral data for this specific compound is not readily available in the public

domain, this guide compiles predicted data from reliable sources and provides detailed,

generalized experimental protocols based on the characterization of structurally similar

compounds.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-bromo-1-(2-
methoxyethyl)-1H-pyrazole.

Table 1: Predicted Mass Spectrometry Data
The predicted mass-to-charge ratios (m/z) for various adducts of 4-bromo-1-(2-
methoxyethyl)-1H-pyrazole (Molecular Formula: C₆H₉BrN₂O) are provided below. This data is

sourced from computational predictions.[1]
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Adduct Ion Predicted m/z

[M+H]⁺ 204.99710

[M+Na]⁺ 226.97904

[M+NH₄]⁺ 222.02364

[M+K]⁺ 242.95298

[M-H]⁻ 202.98254

[M+HCOO]⁻ 248.98802

[M+CH₃COO]⁻ 263.00367

Table 2: Estimated ¹H NMR Chemical Shifts
The following table presents estimated proton (¹H) NMR chemical shifts (δ) for 4-bromo-1-(2-
methoxyethyl)-1H-pyrazole. These estimations are based on the analysis of similar pyrazole

derivatives and general principles of NMR spectroscopy. The actual experimental values may

vary.

Proton
Estimated Chemical Shift
(ppm)

Multiplicity

H-3 (pyrazole ring) ~7.5 - 7.7 Singlet

H-5 (pyrazole ring) ~7.4 - 7.6 Singlet

-CH₂- (ethyl chain, adjacent to

pyrazole)
~4.2 - 4.4 Triplet

-CH₂- (ethyl chain, adjacent to

methoxy)
~3.6 - 3.8 Triplet

-OCH₃ (methoxy group) ~3.3 - 3.5 Singlet

Table 3: Estimated ¹³C NMR Chemical Shifts
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The following table provides estimated carbon-13 (¹³C) NMR chemical shifts (δ) for 4-bromo-1-
(2-methoxyethyl)-1H-pyrazole, inferred from data on analogous compounds.

Carbon Estimated Chemical Shift (ppm)

C-3 (pyrazole ring) ~138 - 142

C-4 (pyrazole ring, C-Br) ~95 - 100

C-5 (pyrazole ring) ~128 - 132

-CH₂- (ethyl chain, adjacent to pyrazole) ~50 - 55

-CH₂- (ethyl chain, adjacent to methoxy) ~70 - 75

-OCH₃ (methoxy group) ~58 - 60

Experimental Protocols
The following are detailed, generalized methodologies for the NMR and mass spectrometry

analysis of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole, based on standard practices for the

characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole is

dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency

of 400 MHz or higher.

Parameters:

Number of scans: 16-64

Pulse sequence: zg30
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Acquisition time: ~3-4 seconds

Relaxation delay: 1-2 seconds

Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

Instrument: A Bruker Avance spectrometer (or equivalent) operating at a carbon frequency

of 100 MHz or higher.

Parameters:

Number of scans: 1024-4096 (or more, depending on sample concentration)

Pulse sequence: zgpg30 (proton-decoupled)

Acquisition time: ~1-2 seconds

Relaxation delay: 2-5 seconds

Spectral width: 0 to 200 ppm

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin,

Mnova). Chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile

solvent such as methanol, acetonitrile, or a mixture thereof. For electrospray ionization (ESI),

the concentration is typically in the range of 1-10 µg/mL.

High-Resolution Mass Spectrometry (HRMS):

Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an

electrospray ionization (ESI) source.

Mode: ESI can be run in either positive or negative ion mode to detect different adducts.
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Parameters:

Capillary voltage: 3-4 kV

Drying gas flow: 5-10 L/min

Drying gas temperature: 200-300 °C

Mass range: 50-500 m/z

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and other characteristic fragment ions. The high-resolution data allows for the determination

of the elemental composition of the parent molecule and its fragments, confirming the

molecular formula.

Visualized Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of

4-bromo-1-(2-methoxyethyl)-1H-pyrazole.
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Caption: Workflow for the synthesis and characterization of 4-bromo-1-(2-methoxyethyl)-1H-
pyrazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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